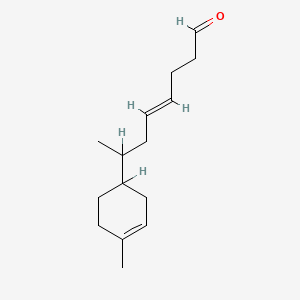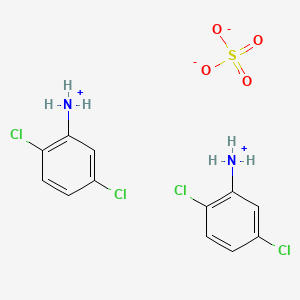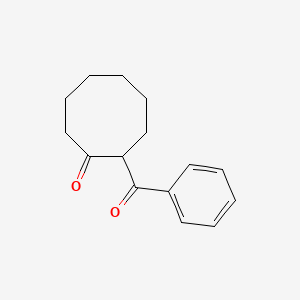
2-Benzoylcyclooctanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoylcyclooctanone is an organic compound with the molecular formula C15H18O2 It is a ketone derivative, characterized by a benzoyl group attached to a cyclooctanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylcyclooctanone typically involves the reaction of cyclooctanone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Cyclooctanone+Benzoyl ChloridePyridine, Refluxthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoylcyclooctanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation conditions can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
2-Benzoylcyclooctanone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzoylcyclooctanone involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the cyclooctanone ring can undergo nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzoylcyclohexanone: Similar structure but with a six-membered ring.
2-Benzoylcyclopentanone: Similar structure but with a five-membered ring.
Benzoylacetone: Contains a benzoyl group attached to an acetone moiety.
Uniqueness
2-Benzoylcyclooctanone is unique due to its eight-membered cyclooctanone ring, which imparts distinct chemical and physical properties compared to its smaller ring analogs
Propiedades
Número CAS |
50733-83-0 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-benzoylcyclooctan-1-one |
InChI |
InChI=1S/C15H18O2/c16-14-11-7-2-1-6-10-13(14)15(17)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 |
Clave InChI |
MMZLQZZIECUPHR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=O)C(CC1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


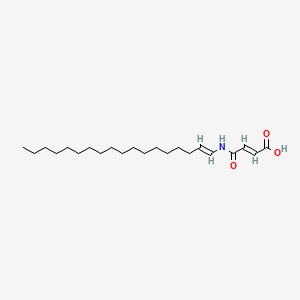
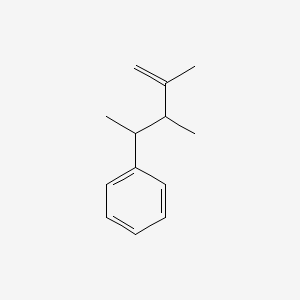
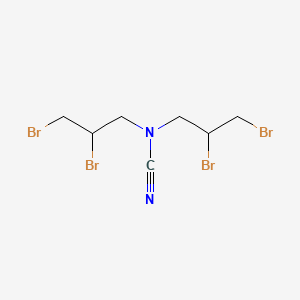
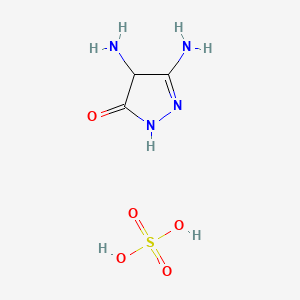
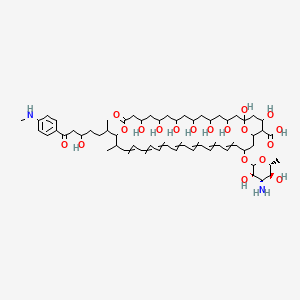
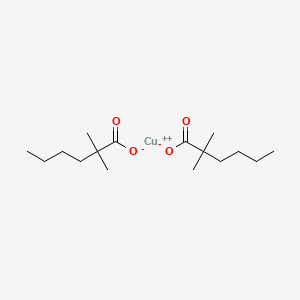

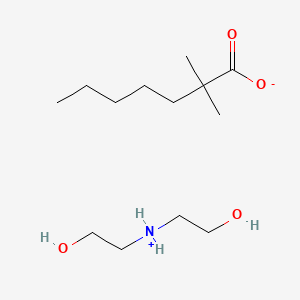
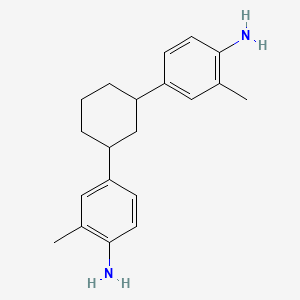
![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)

